Olopatadine
Overview
Description
Olopatadine is a selective histamine H1 antagonist and mast cell stabilizer used primarily to treat allergic conjunctivitis and rhinitis . It is a structural analog of doxepin and works by blocking the effects of histamine, a primary inflammatory mediator . This compound is available in various formulations, including eye drops and nasal sprays .
Mechanism of Action
Target of Action
Olopatadine primarily targets the Histamine H1 receptor . This receptor plays a crucial role in mediating inflammatory and allergic reactions. By acting as an antagonist to this receptor, this compound can effectively mitigate these reactions .
Mode of Action
This compound is a selective histamine H1 antagonist and mast cell stabilizer . It works by blocking the effects of histamine, a primary inflammatory mediator that causes inflammatory and allergic reactions . This results in the attenuation of these reactions, providing relief from symptoms associated with conditions like allergic conjunctivitis and rhinitis .
Biochemical Pathways
This compound’s action on the histamine H1 receptor disrupts the biochemical pathways associated with histamine. By blocking histamine, it prevents the cascade of inflammatory and allergic reactions that histamine would typically trigger . Additionally, this compound has been found to inhibit the NF-κB signaling pathway, which plays a major role in inflammatory responses .
Result of Action
The primary result of this compound’s action is the reduction of symptoms associated with allergic reactions. By blocking the effects of histamine and stabilizing mast cells, it can alleviate symptoms such as ocular itching associated with allergic conjunctivitis and symptoms of seasonal allergic rhinitis .
Action Environment
Biochemical Analysis
Biochemical Properties
Olopatadine interacts with histamine H1 receptors and mast cells . It attenuates inflammatory and allergic reactions by blocking the effects of histamine . This compound is a structural analog of doxepin, which has minimal anti-allergic activity .
Cellular Effects
This compound has been shown to inhibit the symptoms of experimental allergic skin responses, rhinoconjunctivitis, and bronchial asthma in guinea pigs and rats . It also inhibits the release of inflammatory lipid mediators such as leukotriene and thromboxane from human polymorphonuclear leukocytes and eosinophils .
Molecular Mechanism
This compound exerts its effects at the molecular level by blocking the effects of histamine, a primary inflammatory mediator . This blocking action prevents histamine from binding to its receptors, thereby inhibiting the inflammatory and allergic reactions that histamine would normally trigger .
Temporal Effects in Laboratory Settings
This compound solution 0.1% stored in clear ampoules exposed to 1,000 foot-candles at 26 ± 1°C for 7 days exhibited substantial degradation compared to control .
Dosage Effects in Animal Models
In animal models, the effects produced by this compound were not dose-dependent. Instead, the medium dose (1 mg/kg) showed the best results in maximum parameters, which were comparable to dexamethasone (10 mg/kg), thus suggesting its potency .
Metabolic Pathways
This compound undergoes hepatic metabolism in a non-extensive manner . Based on oral pharmacokinetic studies, there are at least 6 circulating metabolites in human plasma . Following topical ocular application of this compound, this compound N-oxide is formed by metabolism catalyzed by flavin-containing monooxygenase (FMO) 1 and 3 .
Transport and Distribution
Given its use as an eye drop and nasal spray, it can be inferred that it is distributed to the tissues where it exerts its effects .
Subcellular Localization
As a histamine H1 antagonist, it is likely to interact with histamine receptors located on the cell surface .
Preparation Methods
Synthetic Routes and Reaction Conditions
Olopatadine can be synthesized through a multi-step process. One common method involves the reaction of 3-dimethylamino propyl triphenylphosphonium halide with sodium hydride under Wittig conditions to form the intermediate, which is then reacted with 11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)-acetic acid . Another method involves the reaction of N-dimethylamino chloropropane hydrochloride with potassium bromide and hexamethyl phosphoramide in dimethyl sulfoxide, followed by the addition of Isoxepac .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solid-phase extraction, chromatographic separation, and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Olopatadine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under certain conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common for this compound but may occur under specific conditions.
Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride may be used.
Substitution: Reagents like sodium hydride and triphenylphosphonium halide are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various degradation products and intermediates, such as this compound E-isomer and related compounds .
Scientific Research Applications
Olopatadine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in chromatographic studies and method development.
Biology: Studied for its effects on histamine release and mast cell stabilization.
Medicine: Widely used in the treatment of allergic conjunctivitis and rhinitis.
Industry: Utilized in the formulation of pharmaceutical products, particularly eye drops and nasal sprays.
Comparison with Similar Compounds
Similar Compounds
Doxepin: A structural analog with minimal anti-allergic activity.
Alcaftadine: Another antihistamine used for allergic conjunctivitis.
Ketotifen: A mast cell stabilizer and antihistamine used in similar applications.
Uniqueness
Olopatadine is unique in its dual action as both a histamine H1 antagonist and mast cell stabilizer, providing effective relief from allergic symptoms with a good comfort and tolerability profile .
Properties
IUPAC Name |
2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIMVDZLSHOPLA-LSCVHKIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
140462-76-6 (hydrochloride) | |
Record name | Olopatadine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113806056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023390 | |
Record name | Olopatadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Olopatadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014906 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.13e-02 g/L | |
Record name | Olopatadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014906 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Histamine is a biogenic vasoactive amine that binds to its receptors, which are G-protein coupled receptors. Signaling through the histamine H1 receptor is thought to primarily promote the activation of inflammatory reactions, such as allergy, asthma, and autoimmune diseases. H1 receptor signaling activates the intracellular transcription factors, such as IP3, PLC, PKC, DAG, and intracellular calcium ions, which all work to activate further downstream cascades. Activated downstream cascades lead to the production of cytokines, the release of mast cell inflammatory mediators, synthesis of prostacyclins, activation of platelet factor, as well as the synthesis of nitric oxide, arachidonic acid, and thromboxane, which all contribute to inflammatory reactions. Olopatadine is an anti-allergic molecule that works via several mechanisms. As a mast cell stabilizer, it stabilizes rodent basophils and human conjunctival mast cells and inhibits the immunologically-stimulated release of histamine. Olopatadine acts as an antagonist at the histamine H1 receptors with high selectivity, which is explained by a unique receptor binding pocket that consists of the aspartate residue in the third transmembrane helix and other sites in the H1 receptor. Upon binding, olopatadine blocks the H1 receptor signaling pathway, inhibiting the release of inflammatory mediators, such as tryptase, prostaglandin D2, TNF-alpha, as well as pro-inflammatory cytokines. It also decreases chemotaxis and inhibits eosinophil activation. _In vitro_, olopatadine was shown to inhibit epithelial cell intercellular adhesion molecule-1 (ICAM-1), which promotes the recruitment of migrating pro-inflammatory mediators. | |
Record name | Olopatadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00768 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
113806-05-6 | |
Record name | Olopatadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113806-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olopatadine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113806056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olopatadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00768 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Olopatadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, (11Z) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OLOPATADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D27V6190PM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Olopatadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014906 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
248 °C | |
Record name | Olopatadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014906 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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